molecular formula C15H14N2O6S B2771971 Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate CAS No. 296274-01-6

Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate

Cat. No. B2771971
M. Wt: 350.35
InChI Key: IHLBCCOGPJOUTI-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate is a chemical compound with the molecular formula C15H14N2O6S . It has an average mass of 350.346 Da and a monoisotopic mass of 350.057251 Da . This compound is part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of sulfonamides, such as Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate, can be achieved through various methods. One common method involves the reaction of amines with sulfonyl chlorides . Another approach involves the use of 4-nitrophenyl benzylsulfonate as a starting material, which allows the synthesis of a wide range of sulfonamides at room temperature .


Molecular Structure Analysis

The molecular structure of Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate consists of a benzene ring attached to a sulfonyl group, which is further connected to a nitrophenyl group . The ethyl group is attached to the benzene ring via an ester linkage .


Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like in Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate are substitution, addition, and oxidation . The most common type is electrophilic substitution . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .

Scientific Research Applications

  • Optical Storage Applications Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate has been studied for its applications in optical storage. Specifically, it has been synthesized and copolymerized with other compounds to create polymers with notable photoinduced birefringence, which is a critical property for optical data storage (Meng, Natansohn, Barrett, & Rochon, 1996).

  • Reaction Mechanism Studies The compound has been used in kinetic studies to understand the influence of substituents on reaction mechanisms, particularly in the pyridinolysis of related benzoate and thionobenzoates (Um, Hwang, Baek, & Park, 2006).

  • Protein Modification Research Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate is instrumental in protein modification research. It has been involved in the synthesis of dansyl derivatives for coupling to specific amino acids in peptides and proteins, contributing to advancements in protein analysis (Buchta & Fridkin, 1985).

  • Synthesis Technology Optimization Research has focused on optimizing the synthesis technology of similar compounds, demonstrating the importance of these chemical structures in industrial applications (Qiao-yun, 2012).

  • Molecular and Crystal Structure Studies Studies on the molecular and crystal structure of ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate have provided insights into its intermolecular interactions, which are crucial for understanding its physical and chemical properties (Xing & Nan, 2005).

  • Catalyst in Chemical Synthesis The compound has been used in the preparation of various chemical structures, serving as a catalyst to facilitate important chemical reactions (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).

  • Synthesis of Novel Compounds Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate has been instrumental in the synthesis of novel compounds, particularly those with potential pharmaceutical applications (Chandak, Bansode, Murumkar, Shinde, & Bothara, 2012).

  • Photolysis Research The compound has been used in photolysis research to study light-triggered chemical reactions, demonstrating its role in understanding and developing photochemical processes (Lin & Abe, 2021).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl 4-aminobenzoate, indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 4-[(4-nitrophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-2-23-15(18)11-3-5-12(6-4-11)16-24(21,22)14-9-7-13(8-10-14)17(19)20/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLBCCOGPJOUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate

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